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molecular formula C10H16O3 B1589909 Ethyl 2-(4-oxocyclohexyl)acetate CAS No. 58012-34-3

Ethyl 2-(4-oxocyclohexyl)acetate

Cat. No. B1589909
M. Wt: 184.23 g/mol
InChI Key: XHNJFNLTFMAPQB-UHFFFAOYSA-N
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Patent
US05877199

Procedure details

50 ml of a 1N aqueous solution of hydrochloric acid was added to a solution of 5.0 g of ethyl 4-oxocyclohexylacetate ethylene acetal, as obtained in Example 58, in 50 ml of acetone. The reaction mixture was stirred for 10 minutes at room temperature, neutralized by the addition of a saturated aqueous solution of sodium hydrogencarbonate, and then concentrated by evaporation under reduced pressure. The resulting residue was extracted with ethyl acetate. The organic extract was washed with a saturated aqueous solution of sodium chloride, dried over anhydrous magnesium sulfate and concentrated by evaporation under reduced pressure. The resulting residue was subjected to column chromatography using 100 g of silica gel with a 4:1 v/v mixture of hexane and ethyl acetate as the eluent, to yield 3.9 g of the title compound as an oil.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 4-oxocyclohexylacetate ethylene acetal
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]1O[C:5]([O:14]CC)([CH2:6][CH:7]2[CH2:12][CH2:11][C:10](=[O:13])[CH2:9][CH2:8]2)[O:4][CH2:3]1.C(=O)([O-])O.[Na+]>CC(C)=O>[O:13]=[C:10]1[CH2:11][CH2:12][CH:7]([CH2:6][C:5]([O:4][CH2:3][CH3:2])=[O:14])[CH2:8][CH2:9]1 |f:2.3|

Inputs

Step One
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
ethyl 4-oxocyclohexylacetate ethylene acetal
Quantity
5 g
Type
reactant
Smiles
C1COC(CC2CCC(CC2)=O)(OCC)O1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 10 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The resulting residue was extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with a saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation under reduced pressure
ADDITION
Type
ADDITION
Details
with a 4:1 v/v mixture of hexane and ethyl acetate as the eluent

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
O=C1CCC(CC1)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 3.9 g
YIELD: CALCULATEDPERCENTYIELD 96.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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